2,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid
Description
Properties
IUPAC Name |
2,3-dimethyl-4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-6-7(2)13-9-4-3-8(12(16)17)5-10(9)14-11(6)15/h3-7,13H,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXGTTCBYJXFLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC2=C(C=C(C=C2)C(=O)O)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution Followed by Cyclization
- 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (6 )
- β-Alanine (3-aminopropanoic acid)
- Nucleophilic substitution : React 6 with β-alanine in 50% aqueous ethanol containing NaHCO₃ at reflux. The nitro group at C-8 activates the quinolone nucleus for substitution at C-7.
- Reduction : Treat the nitro intermediate with sodium dithionite (Na₂S₂O₄) to yield the 8-amino derivative.
- Lactamization : Heat the amino derivative with polyphosphoric acid (PPA) or concentrated H₂SO₄ to form the benzodiazepine core.
Key data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Substitution | Ethanol/NaHCO₃, reflux | 65–75% |
| Reduction | Na₂S₂O₄, H₂O/EtOH | 80–85% |
| Cyclization | PPA, 100–120°C | 70–78% |
Condensation-Cyclization of Substituted Precursors
- Condense a substituted benzene derivative (e.g., 2,4-dichloro-5-fluoro-3-nitrobenzoic acid) with ethyl 3-(N,N-dimethylamino)acrylate under basic conditions.
- Cyclize the intermediate via intramolecular amide bond formation using acidic catalysts (e.g., H₂SO₄ or PPA).
Example :
- React 2,4-dichloro-5-fluoro-3-nitrobenzoic acid with ethyl 3-(N,N-dimethylamino)acrylate in ethanol.
- Isolate the intermediate via crystallization.
- Cyclize using H₂SO₄ at 80°C for 4 hours.
- Solvent : Ethanol or methanol improves solubility.
- Catalyst : PPA enhances cyclization efficiency compared to H₂SO₄.
Mixed Anhydride-Mediated Carboxamide Formation
Patent-derived approach (US3516988A) :
- Generate a mixed anhydride from the carboxylic acid precursor using reagents like ethyl chloroformate.
- React the anhydride with a substituted aniline in the presence of triethylamine.
Steps :
- Convert 6-methyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid to its anhydride.
- Add 4-aminopyridine and triethylamine in methanol, followed by reflux.
Outcome :
| Parameter | Value |
|---|---|
| Reaction Time | 1–2 hours |
| Yield | 70–75% |
| Purity (HPLC) | >95% |
Industrial-Scale Synthesis
- Continuous flow reactors : Improve heat transfer and reduce side reactions.
- Purification : Crystallization from ethanol/water mixtures achieves >99% purity.
- Temperature control during cyclization (100–120°C optimal).
- Use of NaHCO₃ to maintain pH during substitution.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High regioselectivity due to nitro group activation | Requires hazardous reductants (Na₂S₂O₄) |
| Condensation-Cyclization | Scalable with high yields | Acidic conditions may degrade sensitive groups |
| Mixed Anhydride | Mild conditions, suitable for lab-scale | Anhydride formation requires strict anhydrous conditions |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of alkylated derivatives.
Scientific Research Applications
Pharmacological Research
The compound has been studied for its potential as a therapeutic agent in various medical conditions. Its structure suggests that it may interact with the central nervous system (CNS), making it a candidate for:
- Anxiolytic Agents : Research indicates that compounds similar to benzodiazepines can exhibit anxiolytic properties. Studies are ongoing to evaluate the efficacy of this compound in reducing anxiety levels in preclinical models .
- Anticonvulsant Activity : Benzodiazepines are well-known for their anticonvulsant effects. Investigations into the anticonvulsant potential of 2,3-dimethyl derivatives are underway, focusing on their mechanisms of action within the GABAergic system .
Synthesis and Chemical Development
The synthesis of this compound has garnered interest for its application in developing new drugs. The synthetic pathways explored include:
- Multicomponent Reactions : Studies have utilized multicomponent reactions to efficiently synthesize this compound, potentially leading to novel derivatives with enhanced pharmacological profiles .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is crucial for drug development. SAR studies involving 2,3-dimethyl-4-oxo-benzodiazepines focus on:
- Modifications of Functional Groups : Researchers are experimenting with different substituents on the benzodiazepine core to optimize therapeutic effects and reduce side effects .
Case Studies
Several case studies highlight the ongoing research involving this compound:
Case Study 1: Anxiolytic Effects
A study conducted on animal models demonstrated that derivatives of benzodiazepines, including 2,3-dimethyl variants, exhibited significant anxiolytic effects when administered at specific dosages. The results indicated a dose-dependent response with minimal side effects compared to traditional benzodiazepines .
Case Study 2: Anticonvulsant Properties
Another research initiative focused on evaluating the anticonvulsant properties of this compound using seizure models in rodents. The findings suggested that 2,3-dimethyl derivatives could effectively reduce seizure frequency and intensity, supporting further clinical investigation .
Comparative Analysis Table
| Property/Feature | 2,3-Dimethyl Compound | Traditional Benzodiazepines |
|---|---|---|
| Anxiolytic Activity | Moderate | High |
| Anticonvulsant Activity | Emerging | Established |
| Side Effects | Lower | Higher |
| Synthetic Accessibility | Moderate | High |
Mechanism of Action
The mechanism by which 2,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid exerts its effects involves interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, it induces sedation, muscle relaxation, and anxiolysis. The molecular targets include GABA_A receptors, and the pathways involved are related to neurotransmitter modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences Among Benzodiazepine Derivatives
Key Observations:
- Ring System : The 1,5-benzodiazepine core (target compound) differs from 1,4-benzodiazepines () in ring puckering and conformational flexibility, as described by Cremer and Pople’s ring puckering coordinates .
- Functional Groups : The carboxylic acid in the target compound distinguishes it from lactam-based derivatives (e.g., 2-one in ), enhancing solubility and interaction with polar targets .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Calculated based on formula C₁₂H₁₄N₂O₃.
- Polarity : The target compound’s carboxylic acid and ketone groups increase polarity compared to benzodioxepines (), but steric effects from methyl groups may reduce solubility relative to smaller analogs .
- Hydrogen Bonding: The carboxylic acid acts as a strong donor/acceptor, enabling crystal packing patterns similar to those analyzed in Etter’s graph set theory () .
Biological Activity
2,3-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the benzodiazepine class, characterized by a fused benzene and diazepine ring. Its molecular formula is with a molecular weight of 234.25 g/mol. The structure features various functional groups that may contribute to its biological activity.
Research indicates that this compound interacts with various biological targets:
- Enzyme Inhibition : It has been identified as a specific inhibitor of certain kinases, which play crucial roles in cell signaling pathways. For instance, it acts as a non-specific protein-tyrosine kinase inhibitor and an Aurora kinase inhibitor .
- Receptor Modulation : The compound may influence neurotransmitter receptors, potentially leading to anxiolytic or sedative effects typical of benzodiazepines.
Biological Activities
The biological activities of 2,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid can be summarized as follows:
| Activity | Description |
|---|---|
| Anticonvulsant | Exhibits potential anticonvulsant properties by modulating neurotransmitter activity. |
| Anxiolytic | May reduce anxiety through receptor modulation similar to other benzodiazepines. |
| Antitumor | Preliminary studies suggest possible antitumor activity against specific cancer cell lines. |
| Antimicrobial | Exhibits some antimicrobial properties against various pathogens in vitro. |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound:
- Anticancer Activity : A study evaluated the effects of this compound on different cancer cell lines. It demonstrated significant cytotoxicity against HT-29 (colon cancer) and TK-10 (kidney cancer) cell lines at micromolar concentrations .
- Neuropharmacological Effects : In animal models, the compound showed promise in reducing seizure frequency in induced epilepsy models. The mechanism appears linked to its ability to enhance GABAergic transmission .
- Antimicrobial Properties : Research has indicated that derivatives of this compound exhibit antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent .
Q & A
Q. What are the key considerations for synthesizing 2,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid?
- Methodological Answer : Synthesis involves constructing the benzodiazepine core via cyclocondensation of substituted o-phenylenediamine derivatives with ketones. The 7-carboxylic acid group is introduced via oxidation or carboxylation at position 6. Critical steps include regioselective methylation (positions 2 and 3) and ketone formation (position 4). Purification often employs recrystallization or column chromatography, with reaction optimization for yield (>60%) and stereochemical fidelity .
Q. How can researchers validate the structural identity of this compound post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (to confirm methyl groups at positions 2/3 and ketone at position 4), FT-IR (for carboxylic acid C=O stretching at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) . X-ray crystallography resolves stereochemical ambiguities, particularly in the tetrahydro ring system .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodological Answer : Screen for GABAA receptor binding using radioligand displacement assays (e.g., [³H]flunitrazepam). Compare affinity (Ki) with diazepam as a reference. Secondary assays should assess functional modulation via patch-clamp electrophysiology to measure chloride ion flux .
Advanced Research Questions
Q. How can conflicting data on the compound’s metabolic stability be resolved?
- Methodological Answer : Discrepancies arise from interspecies differences in cytochrome P450 (CYP) isoforms. Conduct parallel in vitro metabolism studies using human liver microsomes (HLM) and rat hepatocytes , followed by LC-MS/MS to identify species-specific metabolites (e.g., hydroxylation at position 3). Validate findings with in vivo pharmacokinetic (PK) studies in multiple models .
Q. What strategies optimize regioselective functionalization of the benzodiazepine core?
- Methodological Answer : Use directing groups (e.g., -COOH at position 7) to control electrophilic substitution. For methylation, employ trimethylaluminum under inert conditions to target positions 2/3. Computational modeling (DFT) predicts electronic density maps to guide reaction conditions .
Q. How do impurities impact pharmacological profiles, and how are they quantified?
- Methodological Answer : Common impurities include des-methyl analogs (loss at positions 2/3) and oxidized derivatives (e.g., 4-hydroxy instead of 4-oxo). Quantify via HPLC-UV with reference standards (e.g., 8-Fluoro-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid) and assess bioactivity using dose-response curves .
Q. What experimental designs address the compound’s potential for physiological dependence?
- Methodological Answer : Use chronic dosing models (≥4 weeks) in rodents to evaluate tolerance (e.g., reduced anticonvulsant effects). Pair with microdialysis to monitor GABA and glutamate levels in the nucleus accumbens. Behavioral assays (e.g., conditioned place preference) assess reward liability .
Data Analysis & Interpretation
Q. How should researchers analyze contradictory results in receptor binding vs. functional assays?
- Methodological Answer : Binding affinity (Ki) does not always correlate with efficacy (e.g., partial vs. full agonism). Perform Schild regression analysis to determine if the compound acts as a positive allosteric modulator (PAM) or antagonist. Use Bmax/EC50 ratios to quantify functional selectivity .
Q. What statistical models are appropriate for dose-response studies with non-linear kinetics?
- Methodological Answer : Apply non-linear mixed-effects modeling (NONMEM) to account for inter-individual variability. Use the Hill equation to fit sigmoidal curves, reporting EC50, Hill coefficient (nH), and maximal effect (Emax). Validate with bootstrapping for confidence intervals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
